S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate
Description
S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is a thiosulfate derivative characterized by a thiosulfate (-S-SO₃⁻) group linked to an ethylamine backbone, which is further substituted with a 4-(m-methoxyphenyl)butyl chain.
Properties
CAS No. |
21224-55-5 |
|---|---|
Molecular Formula |
C13H21NO4S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-methoxy-3-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-18-13-7-4-6-12(11-13)5-2-3-8-14-9-10-19-20(15,16)17/h4,6-7,11,14H,2-3,5,8-10H2,1H3,(H,15,16,17) |
InChI Key |
AZQFTMQJWDIQNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves reacting 4-(m-methoxyphenyl)butyl chloride with sodium S-2-aminoethyl thiosulfate under nucleophilic substitution conditions. The reaction proceeds in ethanol or aqueous ethanol at reflux (78–80°C) for 15–20 hours. A moderate excess of sodium S-2-aminoethyl thiosulfate ensures complete conversion.
Key Steps:
-
Alkyl Halide Preparation :
-
Nucleophilic Substitution :
Purification and Characterization
Post-reaction, the product is isolated by cooling the mixture to 0–5°C, followed by filtration and recrystallization from ethanol or acetone.
Representative Data:
Critical Analysis:
-
Advantages : High scalability, straightforward purification.
-
Limitations : Requires stoichiometric control to minimize di-substitution byproducts.
Disulfide Intermediate Oxidation
Reaction Pathway
An alternative route involves synthesizing a disulfide intermediate, 2-((4-(m-methoxyphenyl)butyl)amino)ethyl disulfide, followed by oxidation with ammonium sulfite and air.
Key Steps:
-
Disulfide Formation :
-
Oxidation to Thiosulfate :
Optimization Insights
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Solvent System : Methanol-water (3:1) improves solubility and reaction homogeneity.
-
Oxidant Efficiency : Air outperforms chemical oxidants (e.g., Cu²⁺) in minimizing over-oxidation.
Performance Metrics:
Critical Analysis:
-
Advantages : Avoids alkyl halide handling; suitable for acid-sensitive substrates.
-
Limitations : Longer reaction time; requires strict control of sulfite concentration.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|
| Alkyl Halide Route | 65–75 | High | 98 |
| Disulfide Oxidation | 75–81 | Moderate | 95 |
Industrial and Laboratory Best Practices
Solvent Selection Guidelines
Chemical Reactions Analysis
Types of Reactions: S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield simpler sulfur-containing compounds.
Substitution: The aminoethyl chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles under controlled temperatures.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Research Applications
Organic Synthesis:
S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate serves as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It can undergo various reactions such as oxidation, reduction, and substitution:
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Converts thiosulfate to sulfonate derivatives | Hydrogen peroxide, potassium permanganate | Sulfonates |
| Reduction | Yields simpler sulfur-containing compounds | Sodium borohydride | Reduced sulfur compounds |
| Substitution | Forms different derivatives through nucleophilic or electrophilic attack | Nucleophiles or electrophiles under controlled conditions | Substituted derivatives |
Medicinal Applications
Therapeutic Potential:
The compound is being investigated for its therapeutic effects, especially as an antioxidant. Its ability to modulate biological pathways suggests potential applications in treating diseases associated with oxidative stress.
Case Studies:
- Calciphylaxis Treatment: A retrospective review of four patients treated with intralesional sodium thiosulfate showed complete healing of ulcers associated with calciphylaxis, indicating its effectiveness in localized treatment .
- Cyanide Poisoning: Sodium thiosulfate has been used in combination with sodium nitrite for treating acute cyanide poisoning. Clinical cases demonstrated improved outcomes when these agents were administered together .
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is utilized as an intermediate in synthesizing more complex molecules. Its unique properties make it valuable in producing specialty chemicals.
Mechanism of Action
The mechanism of action of S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analog is S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate (CAS 41287-10-9), which shares the thiosulfate-ethylamine backbone but differs in substituent groups. A comparative analysis is summarized below:
Key Differences :
- Solubility : The pyridyl analog may exhibit higher aqueous solubility due to the polarizable pyridine nitrogen, whereas the methoxyphenyl derivative is more lipophilic.
Comparison with Sulfonylurea Herbicides ()
While structurally distinct from sulfonylurea herbicides (e.g., metsulfuron methyl ester), these compounds highlight functional group-driven differences:
- Functional Groups : Sulfonylureas feature sulfonylurea bridges (-SO₂-NH-C(O)-NH-) critical for herbicidal activity, whereas thiosulfates like the target compound possess redox-active S-S bonds.
- Applications : Sulfonylureas inhibit acetolactate synthase in plants , while thiosulfates may act as antioxidants or heavy metal chelators, though specific biological data for the target compound is lacking.
Research Findings and Data Tables
Elemental Analysis Comparison
For 4-acetylaminobenzenethiosulfonic acid S-(R-methyl) esters (C₁₅H₁₄N₂O₅S₂) :
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 49.17 | 49.28 |
| H | 3.85 | 3.72 |
| N | 7.65 | 7.53 |
| S | 17.50 | 17.58 |
This suggests high purity in analogous compounds, supporting reliable synthesis protocols for thiosulfate derivatives.
Biological Activity
S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO4S2. It features a thiosulfate group, an aminoethyl side chain, and a butyl group substituted with a methoxyphenyl moiety. This combination suggests potential antioxidant and antimicrobial properties due to the presence of sulfur and aromatic groups.
Biological Activities
This compound exhibits several biological activities:
- Antioxidant Properties : The thiosulfate group is known for its ability to scavenge free radicals, which may help in reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially effective against various bacterial strains .
- Modulation of Biological Pathways : The compound may interact with specific molecular targets, influencing pathways related to oxidative stress and cellular signaling.
The mechanism of action involves the interaction of the thiosulfate group with thiol groups in proteins, leading to covalent modifications that can alter protein function. This interaction is crucial for modulating various biological pathways, including those involved in cellular defense against oxidative damage.
Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry:
- Synthesis and Characterization : Various synthetic methods have been developed for producing this compound in sufficient yields for research purposes. These methods include oxidation and reduction reactions that modify the thiosulfate group.
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Comparative Studies : A comparison with similar compounds reveals that this compound has enhanced biological activity due to its unique structural features. For example:
Compound Name Structural Features Biological Activity N-Acetylcysteine Contains a thiol group Antioxidant, mucolytic Thiosulfate Simple thiosulfate structure Antimicrobial, detoxification 4-Methoxyphenethylamine Similar aromatic substitution Neurotransmitter activity - Case Studies : In vitro studies have demonstrated the compound's ability to inhibit the growth of specific bacterial strains, including both methicillin-sensitive and resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 12.5 μg/mL, indicating significant antibacterial potential .
Q & A
Q. Methodological Notes
- Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent oxidation .
- Analysis: Combine orthogonal techniques (e.g., NMR + HRMS) to address spectral ambiguities .
- Data Interpretation: Use cheminformatics tools (e.g., ChemAxon) to correlate structural features with observed reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
